Fmoc-L-beta-homomethionine
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Overview
Description
Fmoc-L-beta-homomethionine is a derivative of the amino acid methionine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its ability to protect the amino group during the synthesis process .
Mechanism of Action
Target of Action
Fmoc-beta-Homet-OH, also known as Fmoc-|A-HoMet-OH or Fmoc-L-beta-homomethionine, is a derivative of methionine
Mode of Action
The Fmoc (9-Fluorenylmethoxycarbonyl) group in Fmoc-beta-Homet-OH plays a crucial role in peptide synthesis . It acts as a protective group for the amino group during peptide bond formation. The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing the amino group to participate in peptide bond formation . This process is essential for the synthesis of peptides of significant size and complexity .
Biochemical Pathways
The Fmoc group’s removal is a critical step in solid-phase peptide synthesis, a common method for producing peptides .
Pharmacokinetics
The fmoc group’s removal is known to be facilitated by acidic hydrogenation . This process yields an ammonium salt, preventing adverse nucleophilic reactions with electrophiles .
Result of Action
The molecular and cellular effects of Fmoc-beta-Homet-OH’s action primarily involve the synthesis of peptides. The removal of the Fmoc group allows the amino group to participate in peptide bond formation, facilitating the synthesis of complex peptides . This process is crucial for various biological functions, as peptides play key roles in cellular signaling, immune responses, and enzymatic reactions.
Action Environment
Factors such as ph can significantly impact the removal of the fmoc group . Acidic conditions facilitate the removal of the Fmoc group, enabling the amino group to participate in peptide bond formation . Therefore, the pH of the environment could potentially influence the efficacy and stability of Fmoc-beta-Homet-OH.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-beta-homomethionine typically involves the protection of the amino group of L-beta-homomethionine with the Fmoc group. This can be achieved by reacting L-beta-homomethionine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions generally include maintaining a controlled temperature and pH to ensure the efficient formation of the Fmoc-protected product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and reaction conditions efficiently. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-beta-homomethionine undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides or sulfones.
Reduction: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Substitution: The amino group can participate in nucleophilic substitution reactions, especially during peptide bond formation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Piperidine in DMF is the standard reagent for removing the Fmoc group.
Substitution: Coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for peptide bond formation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: L-beta-homomethionine.
Substitution: Peptide chains with this compound incorporated.
Scientific Research Applications
Fmoc-L-beta-homomethionine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: For the development of peptide-based therapeutics.
Industry: In the production of synthetic peptides for various applications
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-homomethionine: Similar in structure but lacks the beta modification.
Fmoc-L-methionine: The parent compound without the beta modification.
Fmoc-L-beta-homocysteine: Similar but with a different sulfur-containing side chain.
Uniqueness
Fmoc-L-beta-homomethionine is unique due to its beta modification, which can influence the conformation and properties of the resulting peptides. This makes it a valuable tool in the synthesis of peptides with specific structural and functional characteristics .
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylsulfanylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-27-11-10-14(12-20(23)24)22-21(25)26-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,22,25)(H,23,24)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWOGXWKXWWADY-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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